(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol
Description
(E)-4-((2-(4-(4-Methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol is a thiazole-hydrazone hybrid compound characterized by a central thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a hydrazone-linked phenolic moiety at position 2 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications. For example, ethyl acetoacetate reacts with diazonium salts of 4-(4-methoxyphenyl)thiazol-2-amine under acidic conditions to form intermediates like THB, which are further cyclized to yield hydrazone derivatives .
Typical yields for related compounds range from 73% to 79%, with melting points between 168°C and 225°C . Spectral data (IR, $^1$H-NMR, $^{13}$C-NMR, and MS) confirm the presence of key functional groups: NH stretching (~3386 cm$^{-1}$), aromatic C-H (~3061 cm$^{-1}$), and conjugated C=N/C=O (~1649–1743 cm$^{-1}$) . The compound’s bioactivity is hypothesized to arise from its ability to modulate enzyme activity or interact with biological targets through hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
4-[(E)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUOEBNIQNIVFW-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between a thiazole derivative and a hydrazone precursor. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium acetate
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis and high purity
Continuous flow reactors: For large-scale production and efficiency
Purification: Techniques such as recrystallization, chromatography, or distillation
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents and catalysts like palladium or copper
Major Products
Oxidation: Formation of corresponding oxides or quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, primarily by inducing apoptosis.
Case Study: Anticancer Mechanism
A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) and colorectal cancer (HCT-116) cell lines. The most active compounds showed IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism of action involved the activation of apoptotic pathways mediated by the Bcl-2 family proteins .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | HepG2 | 2.31 | Apoptosis via Bcl-2 inhibition |
| 4d | HCT-116 | 2.94 | Apoptosis induction |
| 8c | HT-29 | 4.57 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against various pathogens. Thiazole derivatives have been shown to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Screening
Research on thiazole-based compounds revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the phenyl ring was crucial for enhancing antimicrobial activity. Compounds with methoxy or hydroxyl substituents demonstrated superior efficacy compared to standard antibiotics like norfloxacin .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | Activity Level |
|---|---|---|
| 43a | Staphylococcus aureus | High |
| 43b | Escherichia coli | Moderate |
| 43c | Candida albicans | High |
Antidiabetic Potential
Recent studies have suggested that thiazole derivatives may serve as potential antidiabetic agents. They are believed to modulate glucose metabolism and enhance insulin sensitivity.
Case Study: Antidiabetic Effects
Novel rhodanine-thiazole hybrids were synthesized and evaluated for their antidiabetic properties. These compounds showed significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate digestion and glucose absorption .
Table 3: Antidiabetic Activity of Thiazole Derivatives
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Rhodanine-1 | α-glucosidase | 75 |
| Rhodanine-2 | α-amylase | 68 |
Mechanism of Action
The mechanism of action of (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol involves:
Molecular Targets: Enzymes, receptors, or DNA
Pathways: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to induce specific biological effects
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl substituent in THPA6 enhances anti-inflammatory activity while reducing gastric toxicity (ulcer index = 0.58 vs. 1.70 for diclofenac) .
- Hybrid Scaffolds : Coumarin-thiazole hybrids (e.g., 5d) exhibit potent acetylcholinesterase (AChE) inhibition (IC50 = 0.625 µM), outperforming donepezil (IC50 = 0.711 µM) due to enhanced π-π interactions with the enzyme’s active site .
- Substituent Position : Para-substituted derivatives generally show better pharmacological profiles than meta-substituted counterparts. For example, para-chloro in THPA6 reduces ulcerogenicity compared to meta-substituted analogues .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Yields : Synthetic yields for thiazole-hydrazones are consistently high (73–79%), reflecting optimized diazotization and cyclization protocols .
- Melting Points : Derivatives with rigid aromatic systems (e.g., THIO) exhibit higher melting points (~223°C) due to crystalline packing .
- Spectral Trends: IR and NMR data confirm structural integrity. For example, $^1$H-NMR signals at δ 9.67 ppm (phenolic OH) and δ 7.66 ppm (aromatic protons) are consistent across analogues .
Mechanism and Selectivity
- Anti-inflammatory Activity : Thiazole-hydrazones like THPA6 inhibit cyclooxygenase (COX) isoforms, with para-substituted derivatives showing higher selectivity for COX-2 over COX-1 .
- Enzyme Inhibition : The hydrazone moiety facilitates chelation with metal ions in enzyme active sites. For instance, coumarin-thiazole hybrids (e.g., 5d) bind to AChE’s catalytic anionic site via hydrogen bonds with Tyr337 and π-stacking with Trp86 .
- Antimicrobial Activity : Electron-deficient substituents (e.g., halogens) enhance biofilm inhibition, as seen in compound 8 (52% inhibition against Staphylococcus aureus) .
Biological Activity
(E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multicomponent reaction involving thiazole derivatives and hydrazones. A typical synthesis method includes the use of starting materials like 2-(2-benzylidenehydrazinyl)-4-methylthiazole, which reacts under reflux conditions with various hydrazonoyl chlorides to form the target compound. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized products .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those similar to (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of matrix metalloproteinases (MMPs) and anti-apoptotic proteins within the BCL-2 family. Compounds exhibiting this activity demonstrated IC50 values in the micromolar range against various cancer cell lines, including HCT-116 and HepG2 .
- Case Study : In a study evaluating several thiazole derivatives, compounds with similar structures showed significant cytotoxicity against HepG2 cells, with IC50 values around 2.31 µM . The mechanism was primarily through apoptosis induction.
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Antibacterial Effects : Compounds related to (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol exhibited promising antibacterial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. MIC values for some derivatives were reported as low as 0.22 µg/mL .
- Case Study : A series of thiazole-based compounds were tested for their ability to inhibit biofilm formation in Staphylococcus species, showing significant promise as potential therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Enhances anticancer activity |
| Electron-withdrawing groups | Generally improve antimicrobial potency |
| Position of thiazole ring | Critical for maintaining cytotoxic effects |
Research indicates that electron-donating groups, such as methoxy substituents on the phenyl ring, significantly enhance the anticancer properties of these compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)phenol, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via condensation of a hydrazine derivative (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) with a substituted benzaldehyde under acidic conditions, followed by cyclization .
- Key factors include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., glacial acetic acid or LiCl) to stabilize intermediates .
- Yields typically range from 65–75%, as observed in analogous hydrazone-thiazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- 1H/13C NMR : Identifies proton environments (e.g., phenolic -OH at δ 10–12 ppm, hydrazone N-H at δ 8–9 ppm) and confirms stereochemistry (E-configuration via coupling constants) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~354) and fragmentation patterns .
- Elemental Analysis (CHNS) : Ensures purity (>95%) by matching calculated and experimental C/H/N/S values .
- Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or computational validation (DFT calculations) .
Q. How does the presence of the 4-methoxyphenyl group affect the compound’s stability and reactivity?
- Methodology :
- The electron-donating methoxy group enhances aromatic ring stability and influences tautomeric equilibria (e.g., hydrazone ↔ azo forms) .
- Reactivity studies (e.g., pH-dependent hydrolysis) show reduced degradation under neutral conditions compared to non-substituted analogs .
Advanced Research Questions
Q. What computational strategies predict the tautomeric behavior of the hydrazone moiety, and how does this impact biological activity?
- Methodology :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomerization energy barriers, favoring the (E)-hydrazone form in polar solvents .
- Molecular docking (e.g., AutoDock Vina) links tautomer-dependent binding affinities to antimicrobial targets (e.g., bacterial DNA gyrase) .
- Example: Hydrazone-to-azo tautomerism reduces activity against S. aureus by 40% due to steric clashes in the active site .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-analysis : Compare MIC values (e.g., 8–32 µg/mL for E. coli) across studies to identify outliers caused by assay variability (e.g., broth microdilution vs. disk diffusion) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity trends .
- Dose-Response Validation : Use standardized protocols (CLSI guidelines) to minimize inter-lab variability .
Q. What strategies validate the compound’s mechanism of action in anticancer studies?
- Methodology :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cancer cells .
- Kinase Inhibition Profiling : Screen against kinase libraries (e.g., EGFR, VEGFR) to identify primary targets .
- In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
